

# 1-Ethyl-2,3-dimethylimidazolium bromide CAS number and properties

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## Compound of Interest

Compound Name: *1-Ethyl-2,3-dimethylimidazolium  
bromide*

Cat. No.: *B3176295*

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An In-Depth Technical Guide to **1-Ethyl-2,3-dimethylimidazolium bromide** ([CAS: 98892-76-3])

## Introduction

**1-Ethyl-2,3-dimethylimidazolium bromide** is a member of the imidazolium-based ionic liquid family, a class of compounds that have garnered significant attention for their unique physicochemical properties. Unlike traditional volatile organic solvents, ionic liquids are characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows.<sup>[1]</sup> The specific structure of the 1-ethyl-2,3-dimethylimidazolium cation, featuring methylation at the C2 position, imparts distinct characteristics compared to its more common 1,3-disubstituted analogues. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering insights into its core properties, synthesis, applications, and handling.

## Part 1: Core Physicochemical and Structural Properties

The defining characteristics of **1-Ethyl-2,3-dimethylimidazolium bromide** stem from its molecular structure. The imidazolium core provides the cationic charge, while the ethyl and dual methyl substituents influence its steric and electronic properties, which in turn dictate its

behavior as a solvent and electrolyte.[1] The bromide anion complements the cation, affecting solubility and reactivity.[1]

## Key Identifiers and Properties

Property	Value	Source(s)
CAS Number	98892-76-3	[1][2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> BrN <sub>2</sub>	[1][5]
Molecular Weight	~205.10 g/mol	[2][5][6]
Appearance	White crystalline powder to colorless/pale yellow solid	[1][2]
Melting Point	140 °C	[7]
Density	1.468 g/cm <sup>3</sup>	[7]
SMILES	<chem>C(C)[N+]1=C(C)N(C)C=C1.[Br-]</chem>	[1]
InChI Key	GITMVCYKHULLDM-UHFFFAOYSA-M	[1]

## Structural Analysis

The cation, 1-ethyl-2,3-dimethylimidazolium, possesses an asymmetric substitution pattern. The presence of a methyl group at the C2 position, in addition to the N-ethyl and N-methyl groups, increases the steric bulk around the cation. This structural feature can influence intermolecular interactions, affecting properties like viscosity and melting point. Crystal structure data for this compound has been reported, confirming its ionic nature and providing precise measurements of bond lengths and angles within its crystal lattice.[6] This detailed structural information is invaluable for computational modeling and for understanding its interactions in complex systems.

## Part 2: Synthesis and Purification Protocol

The synthesis of **1-Ethyl-2,3-dimethylimidazolium bromide** is typically achieved through a direct quaternization reaction. This process involves the N-alkylation of a substituted imidazole

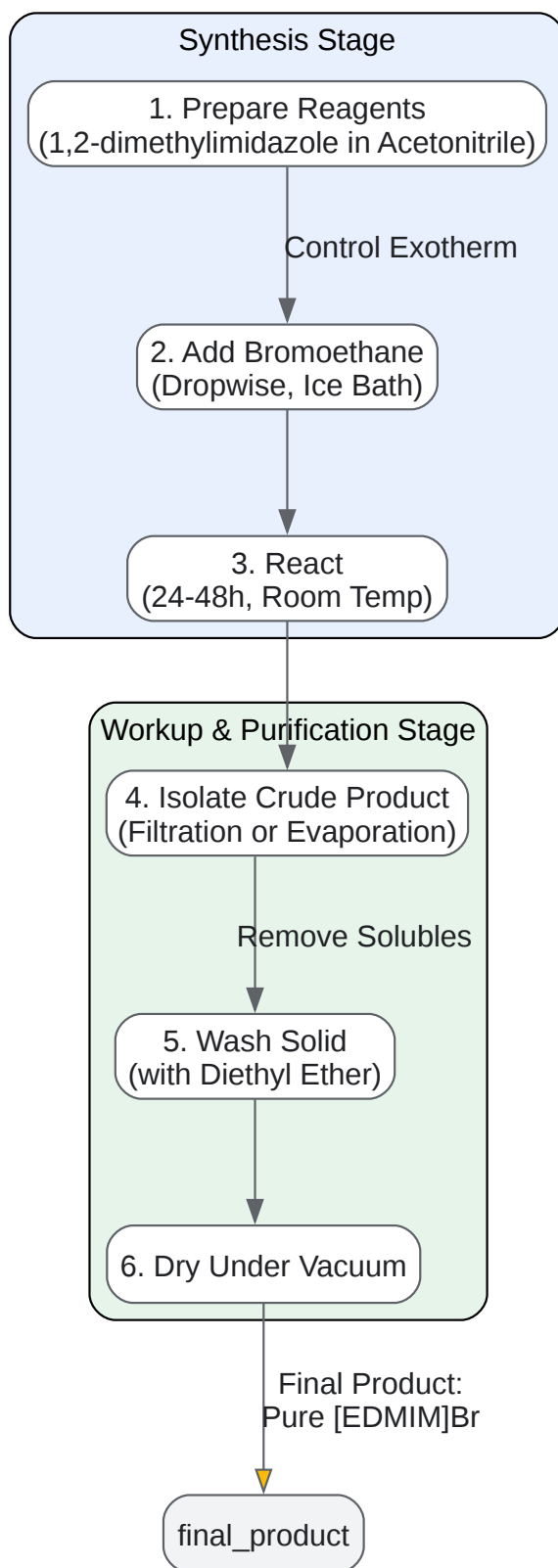
with an appropriate alkyl halide. The following protocol is a robust, self-validating method derived from standard procedures for imidazolium salt synthesis.

## Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide

- **Reagent Preparation:** In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or toluene.
  - **Causality Note:** Acetonitrile is a common choice due to its polarity, which aids in dissolving the imidazole starting material and stabilizing the charged intermediate and product. Toluene can also be used and may facilitate product precipitation upon formation.
- **Alkylating Agent Addition:** Cool the stirred solution in an ice bath. Slowly add bromoethane (ethyl bromide) (1.05-1.1 eq.) dropwise to the solution.
  - **Causality Note:** The quaternization reaction is exothermic. Cooling the reaction vessel and adding the alkylating agent slowly are critical steps to control the reaction rate and prevent potential side reactions or a dangerous thermal runaway. A slight excess of the more volatile bromoethane ensures the complete conversion of the imidazole.
- **Reaction Execution:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24-48 hours. The reaction progress can be monitored by TLC or  $^1\text{H}$  NMR analysis of aliquots.
  - **Causality Note:** Extended stirring at room temperature or gentle heating (e.g., 40 °C) provides the necessary activation energy to drive the  $\text{S}_{\text{N}}2$  reaction to completion.[8] The product, being a salt, will often precipitate from less polar solvents like toluene as a solid.
- **Product Isolation:** If a precipitate has formed, collect the solid product by vacuum filtration. If the product remains in solution (e.g., in acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Wash the collected crude solid multiple times with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

- Causality Note: The ionic liquid product is insoluble in non-polar solvents, whereas the unreacted 1,2-dimethylimidazole and bromoethane are soluble. This differential solubility allows for effective purification.
- Drying: Dry the purified white solid under high vacuum for at least 24 hours to remove residual solvents and moisture. The final product should be a free-flowing crystalline solid.

## Workflow Diagram: Synthesis and Purification



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Caption: Synthesis and purification workflow for **1-Ethyl-2,3-dimethylimidazolium bromide**.

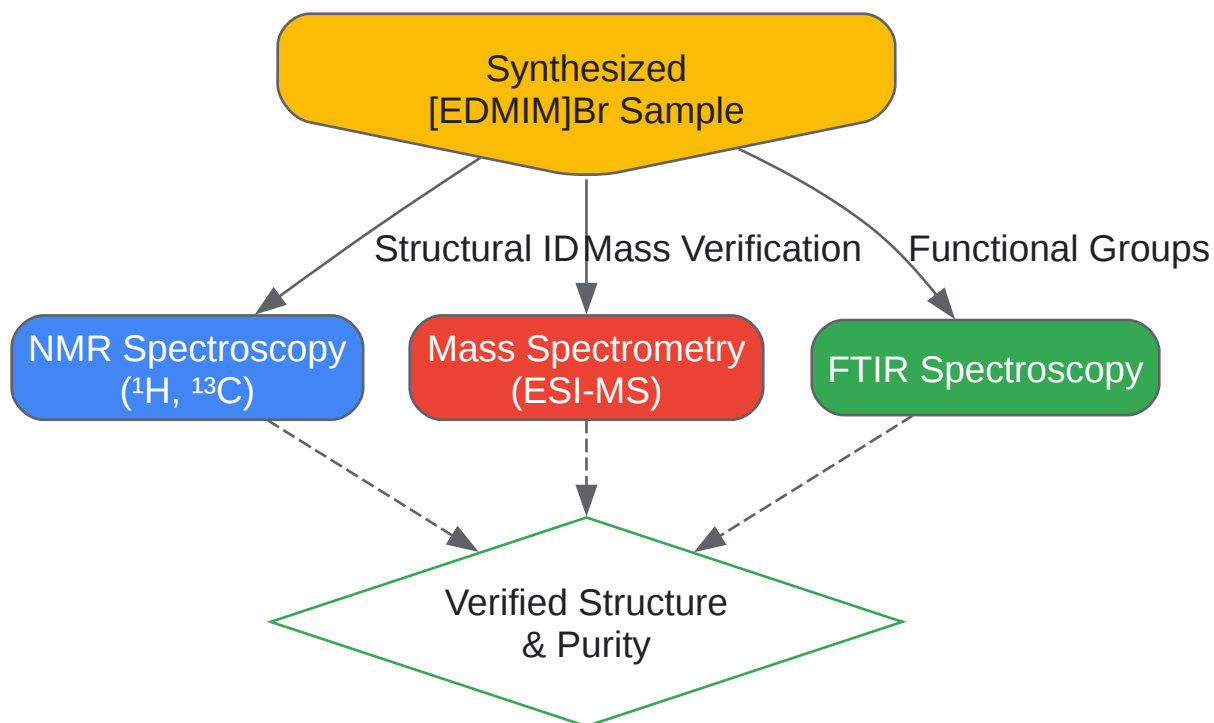
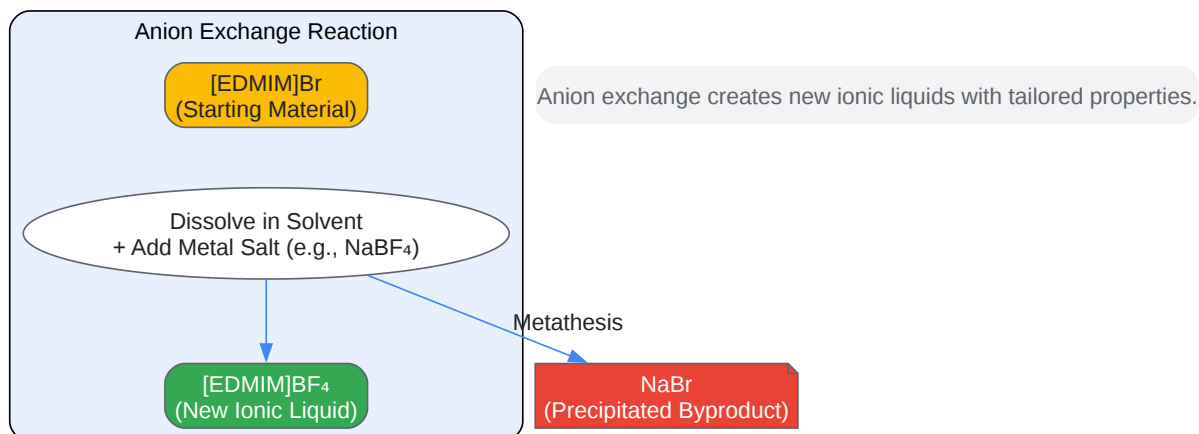
## Part 3: Key Applications and Mechanistic Insights

**1-Ethyl-2,3-dimethylimidazolium bromide** is not just a laboratory curiosity; it serves as a versatile precursor and functional material in several advanced applications.

### Precursor for Functional Ionic Liquids

A primary application of [EDMIM]Br is its use as a starting material for synthesizing other ionic liquids through anion exchange. The bromide anion is a reasonably good leaving group and can be readily replaced by other anions (e.g., tetrafluoroborate ( $\text{BF}_4^-$ ), hexafluorophosphate ( $\text{PF}_6^-$ ), bis(trifluoromethylsulfonyl)imide ( $\text{NTf}_2^-$ )). This allows for the fine-tuning of the ionic liquid's properties—such as hydrophobicity, viscosity, and electrochemical stability—for specific tasks. For instance, its use in synthesizing paramagnetic ionic liquids containing tetrahaloferrate(III) anions has been demonstrated, creating materials with unique magnetic properties.<sup>[9][10]</sup>

### Diagram: Anion Exchange Pathway



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